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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of

action, and biological effects of CCT129202, a potent and selective Aurora kinase inhibitor.

Detailed experimental protocols and quantitative data are presented to facilitate further

research and development of this compound.

Chemical Structure and Properties
CCT129202 is a small molecule inhibitor belonging to the imidazopyridine class.[1] Its chemical

structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.[2]

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-

yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[2]

Molecular Formula: C₂₃H₂₅ClN₈OS[3]

SMILES:

CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(Cl)C(N4CCN(CC(NC5=NC=CS5)=O)CC4)=C3N2[3]

Mechanism of Action
CCT129202 functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of

selectivity for this family of serine/threonine kinases.[1][4] It demonstrates inhibitory activity

against Aurora A, Aurora B, and Aurora C.[4][5] The primary mechanism of CCT129202
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involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes.

The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome

segregation, and cytokinesis.[2] Inhibition of these kinases by CCT129202 leads to aberrant

mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells

with a DNA content of ≥4N and the induction of apoptosis.[1][2]

A key downstream signaling pathway affected by CCT129202 involves the upregulation of the

cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the

hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains

active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence

of events culminates in the decreased transcription of target genes essential for cell cycle

progression, such as thymidine kinase 1 (TK1).[1][2]
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CCT129202 mechanism of action pathway.

Quantitative Data
The biological activity of CCT129202 has been quantified through various in vitro assays. The

following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of CCT129202

Target IC₅₀ (nM) Kᵢ (nM)

Aurora A 42[4] 49.8[4]

Aurora B 198[4] -

Aurora C 227[4] -

Table 2: In Vitro Growth Inhibition (GI₅₀) of CCT129202 in Human Cancer Cell Lines
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Cell Line Cancer Type GI₅₀ (µM)

MV4-11 Leukemia 0.08[4]

COLO 205 Colon 0.08 - 1.2[3]

SW620 Colon 0.08 - 1.2[3]

HCT116 Colon 0.08 - 1.2[3]

HT-29 Colon 0.08 - 1.2[3]

KW12 Colon 0.08 - 1.2[3]

HeLa Cervical 0.08 - 1.2[3]

A2780 Ovarian 0.08 - 1.2[3]

OVCAR-8 Ovarian 0.08 - 1.2[3]

MDA-MB-157 Breast 1.7[4]

MB4-11 - 0.08 - 1.2[3]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

In Vitro Aurora Kinase Inhibition Assay
This protocol outlines the procedure to determine the in vitro inhibitory activity of CCT129202
against Aurora kinases.
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Aurora Kinase Inhibition Assay Workflow

Start

Prepare Reagents:
- Recombinant Aurora Kinase (A, B, or C)

- Kinase Buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT)
- γ-³²P-ATP

- CCT129202 (various concentrations)

Set up Kinase Reaction:
Combine kinase, buffer, γ-³²P-ATP,

and CCT129202

Incubate at 30°C for 30 minutes

Stop Reaction
(add sample buffer)

Separate Proteins by SDS-PAGE
(Novex Tris-Glycine gels)

Dry Gel on Vacuum Drier
(80°C for 1 hour)

Expose to Autoradiography Film

Analyze Film and Calculate IC₅₀

End

Click to download full resolution via product page

Workflow for in vitro Aurora kinase assay.
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Methodology:

Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in

baculovirus) are used.[4]

The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5

mM MgCl₂, and 1 mM DTT).[7]

The reaction mixture contains γ-³²P-ATP, the respective Aurora kinase, and varying

concentrations of CCT129202.[4]

The reactions are incubated for 30 minutes at 30°C.[7]

The reaction is terminated by the addition of sample buffer.[5]

The reaction products are separated on Novex Tris-Glycine gels.[4]

The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]

The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]

The concentration of CCT129202 that inhibits kinase activity by 50% (IC₅₀) is calculated from

the autoradiogram.[4]

Cell Proliferation (MTT) Assay
This protocol details the measurement of the anti-proliferative effects of CCT129202 on cancer

cell lines.

Methodology:

Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCAR8,

MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]

Cells are treated with a range of CCT129202 concentrations (typically 0 to 50 µM) for 72

hours.[4]
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After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

The absorbance is measured at 570 nm using a microplate reader.[4]

The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response

curves.

Western Blot Analysis for p21 and Rb Phosphorylation
This protocol is for detecting changes in protein expression and phosphorylation status in

response to CCT129202 treatment.

Methodology:

HCT116, HT29, or HeLa cells are treated with various concentrations of CCT129202 for a

specified time (e.g., 24 hours).[6][8]

As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[6]

Following treatment, cells are lysed, and total protein is extracted.

Protein concentration is determined, and equal amounts of protein (e.g., 15 µg) are

separated by SDS-PAGE.[9]

The separated proteins are transferred to a PVDF membrane.[10]

The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then

incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[8]

[11]

A loading control, such as GAPDH or β-tubulin, is also probed to ensure equal protein

loading.[8][9]

The membrane is then incubated with a corresponding horseradish peroxidase-conjugated

secondary antibody.[10]

The protein bands are visualized using an enhanced chemiluminescence detection system.
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In Vivo HCT116 Xenograft Model
This protocol describes the evaluation of the in vivo anti-tumor efficacy of CCT129202.

HCT116 Xenograft Model Workflow

Start

Prepare HCT116 Cell Suspension
(e.g., 1 x 10⁷ cells)

Subcutaneously Implant Cells
into Flanks of Immunocompromised Mice

(e.g., athymic nude or NOD/SCID)

Allow Tumors to Establish
(e.g., 50-150 mm³)

Randomize Mice into
Treatment and Control Groups

Administer CCT129202 (e.g., 100 mg/kg, i.p.)
or Vehicle Control Daily

Monitor Tumor Volume and Body Weight
(e.g., 2-3 times weekly)

Continue Treatment for a Defined Period
(e.g., 9 days)

Analyze Tumor Growth Inhibition

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1683943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for in vivo HCT116 xenograft study.

Methodology:

HCT116 human colon carcinoma cells are cultured and harvested.[12]

A suspension of HCT116 cells (e.g., 1 x 10⁷ cells) is subcutaneously injected into the flanks

of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]

Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume

of 50-150 mm³).[13]

Mice are then randomized into treatment and control groups.[13]

CCT129202 is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily

for a specified duration, such as 9 days.[6]

The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85%

sterile saline).

Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]

Mouse body weights are also monitored throughout the study.

The anti-tumor efficacy is determined by comparing the tumor growth in the CCT129202-

treated group to the control group.[6]

Disclaimer: All animal procedures should be conducted in accordance with approved

institutional and national guidelines for the care and use of laboratory animals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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